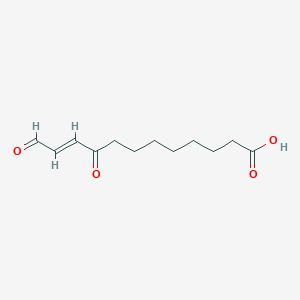

9,12-Dioxo-10-dodecenoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(E)-9,12-dioxododec-10-enoic acid |

InChI |

InChI=1S/C12H18O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h6,8,10H,1-5,7,9H2,(H,15,16)/b8-6+ |

InChI Key |

LVUYNXYHQBRFQF-SOFGYWHQSA-N |

Isomeric SMILES |

C(CCCC(=O)/C=C/C=O)CCCC(=O)O |

Canonical SMILES |

C(CCCC(=O)C=CC=O)CCCC(=O)O |

Synonyms |

9,12-DD acid 9,12-dioxo-10(E)-dodecenoic acid 9,12-dioxo-10(Z)-dodecenoic acid 9,12-dioxo-10-dodecenoic acid |

Origin of Product |

United States |

Occurrence and Endogenous Biogenesis of 9,12 Dioxo 10 Dodecenoic Acid

Natural Occurrence in Biological Systems

Identification in Plant Species (e.g., Lens culinaris Medik., Lima bean)

The chemical compound 9,12-Dioxo-10-dodecenoic acid has been identified in various plant species, highlighting its role in plant biology. Seminal research first detected the previously unknown Z-isomer, 9,12-dioxo-10(Z)-dodecenoic acid, in the flour of lentil seeds (Lens culinaris Medik.). nih.gov The structure of this natural product was confirmed through synthesis and detailed analysis using electron impact mass spectrometry (EI-MS) and nuclear magnetic resonance. nih.gov

Further investigations have also reported its presence in lima bean (Phaseolus lunatus) leaves, particularly in response to stress. db-thueringen.deresearchgate.net Studies profiling oxylipins (lipid-derived signaling molecules) in lima bean leaves have successfully identified this compound among other compounds generated through lipid peroxidation pathways. db-thueringen.deresearchgate.net Its detection in both storage tissues like seeds and vegetative tissues like leaves suggests a broad, though specific, distribution within the plant kingdom. nih.govdb-thueringen.de

Table 1: Identification of this compound in Plant Species

| Plant Species | Tissue/Part | Isomer Identified | Reference(s) |

|---|---|---|---|

| Lens culinaris Medik. (Lentil) | Seed Flour | 9,12-dioxo-10(Z)-dodecenoic acid | nih.gov |

| Phaseolus lunatus (Lima bean) | Leaves | This compound | db-thueringen.deresearchgate.net |

Detection in Mammalian Cellular Systems

While initially characterized in plants, this compound has also been detected in the context of mammalian cellular systems. Its formation is linked to lipid peroxidation, a process common in both plants and animals. Specifically, studies on MCF7 human breast cancer cells demonstrated that treatment with 13-hydroperoxy-9,11(Z,E)-octadecadienoic acid (13-HPODE), a primary product of linoleic acid oxidation, leads to the formation of 9,12-dioxo-10(E)-dodecenoic acid (DODE). nih.gov This compound was found to readily modify proteins within these cells, indicating its high reactivity. nih.gov The formation in mammalian cells appears to be a direct consequence of the chemical degradation of lipid hydroperoxides, which are often generated during oxidative stress. nih.govresearchgate.net

Biosynthetic Pathways and Precursors

Formation from Linoleic Acid Hydroperoxides (e.g., 13-HPODE)

The biogenesis of this compound is intrinsically linked to the oxidation of polyunsaturated fatty acids, primarily linoleic acid. The key precursors are linoleic acid hydroperoxides, which can be formed through both enzymatic and non-enzymatic pathways. researchgate.net Two main hydroperoxide isomers of linoleic acid serve as substrates: 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). nih.govresearchgate.net

The degradation of these hydroperoxides leads to the formation of this compound. nih.govresearchgate.net One proposed mechanism for the formation from 13-HPODE involves a Hock rearrangement, which generates an intermediate, 9-hydroperoxy-12-oxo-10(E)-dodecenoic acid. This intermediate subsequently dehydrates to yield the final dioxo acid. researchgate.net This pathway highlights a complex cascade of reactions originating from a single lipid hydroperoxide.

Enzymatic Derivation via Lipoxygenases and Hydroperoxide Lyases

In biological systems, particularly in plants, the formation of this compound is a highly regulated enzymatic process. The pathway is initiated by lipoxygenases (LOX) , enzymes that catalyze the introduction of molecular oxygen into polyunsaturated fatty acids like linoleic acid to form the initial hydroperoxides (9-HPODE and 13-HPODE). researchgate.netvulcanchem.com

Following the action of LOX, hydroperoxide lyases (HPL) play a crucial role. These enzymes catalyze the cleavage of fatty acid hydroperoxides. d-nb.info Specifically, HPLs cleave the hydroperoxide substrate into a short-chain aldehyde and an ω-oxoacid. d-nb.info The enzymatic cascade involving LOX and HPL can produce 12-oxo-cis-9-dodecenoic acid from 13-HPODE. researchgate.netmdpi.com This intermediate can then be further metabolized, potentially through oxidation, to form 9,12-dioxo-trans-10-dodecenoic acid. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme Family | Specific Enzyme | Substrate | Product/Function | Reference(s) |

|---|---|---|---|---|

| Lipoxygenase (LOX) | 13-LOX | Linoleic Acid | 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) | researchgate.netmdpi.com |

| Hydroperoxide Lyase (HPL) | 13-HPL | 13-HPODE | Cleavage to form aldehydes and ω-oxoacids (e.g., 12-oxo-(Z)-9-dodecenoic acid) | d-nb.infomdpi.com |

Hydroperoxide lyases belong to the CYP74 family of cytochrome P450 enzymes, which are central to the oxylipin pathway in plants. d-nb.info This family is diverse and includes several enzymes that metabolize fatty acid hydroperoxides into a variety of signaling molecules. acs.orgmdpi.com HPLs are further categorized based on their substrate specificity. CYP74B subfamily members are typically 13-HPLs, which preferentially cleave 13-hydroperoxides, while the CYP74C subfamily can act on 9-hydroperoxides or have mixed specificity. d-nb.info The action of these CYP74 enzymes on linoleic acid hydroperoxides is a key step in the generation of the C12 ω-oxoacid backbone that leads to the formation of this compound. d-nb.infomdpi.com Some CYP74 enzymes possess additional functionalities, such as epoxyalcohol synthase (EAS) activity, demonstrating the complexity of hydroperoxide metabolism in plants. semanticscholar.org

Cleavage of Hydroperoxy Fatty Acids

This compound is recognized as a degradation product arising from the cleavage of linoleic acid hydroperoxides. nih.gov Both major hydroperoxide isomers of linoleic acid, 13-hydroperoxy-octadecadienoic acid (13-HPODE) and 9-hydroperoxy-octadecadienoic acid (9-HPODE), can serve as precursors. nih.govresearchgate.net The decomposition of 13-HPODE, the prototypic omega-6 PUFA-derived lipid hydroperoxide, gives rise to the highly reactive α,β-unsaturated aldehyde, 9,12-dioxo-10(E)-dodecenoic acid. researchgate.net This process can proceed through a Hock rearrangement to form an intermediate, 9-hydroperoxy-12-oxo-10(E)-dodecenoic acid, which subsequently dehydrates to yield the final dioxo acid. researchgate.netacs.org

Similarly, 9-HPODE has been shown to decompose to form DODE. researchgate.net In lentil seeds, for instance, a specific isomer, 9,12-dioxo-10(Z)-dodecenoic acid, was identified as a metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid. nih.gov The formation of DODE from these hydroperoxides represents a significant pathway in lipid peroxidation, generating a bifunctional electrophile that contains a carboxyl group from the α-terminus of the original fatty acid. researchgate.net

Table 1: Precursor Hydroperoxy Fatty Acids and Intermediates in DODE Formation

| Precursor Hydroperoxide | Key Intermediate(s) | Resulting DODE Isomer | Source |

|---|---|---|---|

| 13-Hydroperoxy-octadecadienoic acid (13-HPODE) | 9-Hydroperoxy-12-oxo-10(E)-dodecenoic acid | 9,12-Dioxo-10(E)-dodecenoic acid | researchgate.netacs.org |

| 9-Hydroperoxy-octadecadienoic acid (9-HPODE) | Not specified | 9,12-Dioxo-10(Z)-dodecenoic acid | researchgate.netnih.gov |

Non-Enzymatic Oxidation Processes

Beyond enzymatic pathways, this compound can be formed through non-enzymatic oxidation of polyunsaturated fatty acids. oregonstate.edu These processes, often referred to as autoxidation, can be initiated by reactive oxygen species. nih.gov For example, the autoxidation of linoleic acid, when enhanced by systems like Fe(II)/ascorbate, generates unsaturated hydroperoxides that undergo further oxidative evolution. nih.gov This cascade results in a complex mixture of electrophilic species, including oxidative cleavage products such as 9,12-dioxo-10(E)-dodecenoic acid. nih.gov

This non-enzymatic peroxidation involves radical-mediated hydrogen abstraction from the PUFA, leading to the formation of hydroperoxides like 13-HPODE and 9-HPODE. oregonstate.edu Subsequent oxidative cleavage of these intermediates yields various reactive aldehydes, including the carboxy-terminating aldehyde DODE. oregonstate.edu These findings confirm that DODE is a product of in-situ lipid oxidation under conditions mimicking oxidative stress. nih.gov

Potential Formation from Alpha-Linolenic Acid Hydroperoxides

The possibility of this compound formation from alpha-linolenic acid (an omega-3 PUFA) has been considered, though it is less established than the linoleic acid pathway. The oxidation of alpha-linolenic acid by the enzyme lipoxygenase is known to produce a 13-hydroperoxy derivative (13-HPOTE). nih.gov A theoretical possibility exists that this hydroperoxide could also degrade to form DODE; however, this specific metabolic link has not yet been experimentally verified or studied in detail. nih.govresearchgate.net

Isomeric Considerations in Natural Formation (e.g., Z- vs. E-isomers)

The natural formation of this compound involves different stereoisomers, specifically the Z (cis) and E (trans) isomers, depending on the precursor and formation pathway.

The E-isomer , 9,12-dioxo-10(E)-dodecenoic acid, is frequently described as a breakdown product resulting from the degradation of 13-HPODE, the hydroperoxide of linoleic acid. nih.govresearchgate.net Its formation is often linked to both non-enzymatic autoxidation and enzymatic processes. researchgate.netnih.gov

Conversely, the Z-isomer , 9,12-dioxo-10(Z)-dodecenoic acid, was identified as a previously unknown linoleic acid peroxidation product discovered in lentil seed flour (Lens culinaris Medik.). nih.gov Its structure was confirmed through synthesis, and it was shown to be a metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE). researchgate.netnih.gov Researchers have also detected dicarbonyl compounds corresponding to E,Z-isomeric 9,12-dioxo-10-dodecenoic acids in lentils. researchgate.net

Table 2: Isomers of this compound

| Isomer | Common Name/Abbreviation | Typical Precursor | Natural Occurrence Example | Source |

|---|---|---|---|---|

| 9,12-Dioxo-10(E)-dodecenoic acid | DODE | 13-HPODE | Product of linoleic acid degradation | nih.govresearchgate.net |

| 9,12-Dioxo-10(Z)-dodecenoic acid | - | 9-HPODE | Lentil seed flour (Lens culinaris) | nih.gov |

Synthetic Methodologies for 9,12 Dioxo 10 Dodecenoic Acid and Analogs

Chemical Synthesis Approaches

The construction of the unique molecular architecture of 9,12-dioxo-10-dodecenoic acid has been achieved through inventive chemical strategies. These methods often involve multiple steps and leverage readily available starting materials to build the target molecule.

Multi-Step Synthesis from Readily Available Precursors

A notable and efficient synthesis of 9,12-dioxo-10(E)-dodecenoic acid (DODE) has been developed utilizing 1,8-octanediol (B150283) as a cost-effective and accessible starting material. acs.orgresearchgate.net This multi-step approach allows for the preparation of DODE in multigram quantities, facilitating further research into its properties and reactivity. acs.org The choice of 1,8-octanediol is advantageous due to its commercial availability and relatively low cost. wikipedia.org

Furan (B31954) Homologation Procedures in Synthesis

A key strategy employed in the synthesis of DODE from 1,8-octanediol involves a furan homologation procedure. acs.orgresearchgate.net This powerful technique allows for the extension of the carbon chain and the introduction of the necessary functionalities to construct the final dioxo-dodecenoic acid structure. acs.org This synthetic route has proven to be efficient for producing significant quantities of DODE. acs.org

Chemo-Enzymatic Synthesis Strategies

The integration of enzymatic transformations with chemical synthesis offers a powerful and sustainable approach to producing complex molecules like this compound. These chemo-enzymatic strategies often provide high selectivity and milder reaction conditions compared to purely chemical methods.

Enzyme Cascade Systems

Enzyme cascade systems have emerged as a highly effective method for the synthesis of oxylipins, including precursors to this compound. researchgate.netnih.govresearchgate.net These one-pot reactions utilize a combination of enzymes to carry out sequential transformations, starting from renewable resources like vegetable oils. researchgate.netnih.gov

A prominent example involves a three-enzyme cascade using a lipase, a lipoxygenase (LOX), and a hydroperoxide lyase (HPL). researchgate.netnih.govd-nb.info The process typically begins with the lipase-catalyzed hydrolysis of triglycerides from an oil source, such as safflower oil, to release linoleic acid. researchgate.netnih.gov Subsequently, a lipoxygenase, often from soybean (Glycine max), catalyzes the specific oxygenation of linoleic acid to form a hydroperoxide intermediate, such as 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). researchgate.netnih.govmdpi.com The final step involves the cleavage of this hydroperoxide by a hydroperoxide lyase, for instance from papaya (Carica papaya), to yield 12-oxo-9(Z)-dodecenoic acid and a C6 aldehyde like hexanal. researchgate.netnih.govd-nb.infomdpi.com

This enzymatic cascade has been shown to be efficient, with one study reporting a 43% yield of 12-oxo-9(Z)-dodecenoic acid starting from safflower oil. nih.gov A two-enzyme system coupling just the LOX and HPL reactions also demonstrated good conversion rates, achieving a 62% conversion of linoleic acid. researchgate.net

| Enzyme Cascade Components | Starting Material | Key Intermediate | Product | Reported Yield/Conversion |

| Lipase (Pseudomonas fluorescens), LOX (Glycine max), HPL (Carica papaya) | Safflower Oil | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | 43% yield from safflower oil |

| LOX (Glycine max), HPL (Carica papaya) | Linoleic Acid | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | 62% conversion of linoleic acid |

Stereoselective Synthesis of Isomers

The synthesis of specific stereoisomers of this compound is crucial for understanding their distinct biological activities. Research has focused on methods to control the geometry of the double bond, leading to the selective formation of either the (Z) or (E) isomer.

The synthesis of 9,12-dioxo-10(Z)-dodecenoic acid has been reported, and its structure was confirmed through the synthesis of its (E)-isomer and various derivatives. nih.govresearchgate.net This allows for a comparative analysis of the different isomers. The stereochemical outcome of the synthesis is often influenced by the reaction conditions and the nature of the starting materials and reagents used. For instance, in some enzymatic systems, non-enzymatic isomerization from the initial (Z)-isomer to the more stable (E)-isomer, also known as traumatin (B1237919), can be observed over time. nih.govd-nb.info

Mechanistic Studies of 9,12 Dioxo 10 Dodecenoic Acid in Biological Systems

Role as a Reactive Carbonyl Species (RCS) and Bifunctional Electrophile

9,12-Dioxo-10-dodecenoic acid (DODE) is a notable α,β-unsaturated aldehyde that emerges from the decomposition of lipid hydroperoxides, particularly 13-hydroperoxy-9,11(Z,E)-octadecadienoic acid (13-HPODE), a primary oxidation product of linoleic acid. nih.govmit.eduacs.org This degradation process also yields other reactive carbonyl species (RCS) such as 4-oxo-2(E)-nonenal (ONE) and 4-hydroxy-2(E)-nonenal (HNE). acs.org DODE is distinguished from many other lipid peroxidation products by the retention of a carboxylic acid functional group, a feature that influences its biological activity and transport. acs.orgresearchgate.net

Functionally, DODE acts as a bifunctional electrophile. researchgate.netacs.org This dual reactivity stems from the presence of two electrophilic centers: the aldehyde at C-12 and the α,β-unsaturated ketone system. acs.org This structure allows DODE to react with nucleophilic sites on biomolecules, leading to covalent modifications. acs.orgresearchgate.net Studies have shown that DODE is among the most reactive protein-modifying carbonyls derived from the decomposition of 13-HPODE. mit.eduacs.org Its electrophilic nature also underlies its ability to form adducts with DNA. researchgate.netacs.org While DODE itself was found to be inactive in inducing apoptosis in certain endothelial cells due to its inability to cross the plasma membrane, its less polar methyl ester derivative proved to be a potent apoptosis inducer. researchgate.net

Molecular Mechanisms of Interaction with Biomolecules

The bifunctional electrophilic nature of DODE dictates its interaction with and modification of key cellular macromolecules, namely proteins and DNA.

Protein Modification and Adduct Formation

DODE readily modifies proteins, a characteristic that has been extensively studied. nih.govacs.orgnih.gov This modification is a consequence of its ability to form covalent bonds with nucleophilic amino acid residues within protein structures. acs.org

The primary mechanism of protein modification by DODE involves the formation of protein-carbonyl adducts. nih.govacs.orgnih.gov This occurs through conjugate addition, often a Michael-type addition, where nucleophilic side chains of amino acids attack the electrophilic centers of DODE. acs.org The α,β-unsaturated aldehyde structure of DODE is key to this reactivity. mit.eduacs.org In addition to Michael adducts, DODE can also form other types of carbonyl-containing adducts, such as ketoamides. researchgate.netnih.gov For instance, DODE has been shown to form carboxyl ketoamide adducts with lysine (B10760008) residues. researchgate.netnih.gov The formation of these adducts can be detected and characterized using techniques like derivatization with an aldehyde reactive probe (ARP), which is a biotinylated hydroxylamine (B1172632) that specifically reacts with aldehyde and keto groups. nih.govcore.ac.uk

Research has successfully identified numerous cellular proteins that are targets for modification by DODE. In a study using MCF7 breast cancer cells, 32 primary proteins were identified as being modified by DODE. mit.edunih.govvulcanchem.com This was achieved through a multi-pronged approach that included treating cells with a biotinylated DODE precursor, using a DODE-specific antibody for western blot analysis, and mass spectrometry. mit.eduacs.orgnih.gov

One significant protein target of DODE is apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL). semanticscholar.org Modifications of ApoA1 by DODE and other lipid-derived electrophiles have been mapped, revealing adduction at specific sites, including His162, which is located in a functionally important domain of the protein. semanticscholar.org Another well-studied model protein is cytochrome c, which has been used to characterize the modification sites for DODE and other aldehydes. researchgate.netnih.gov

Identified Protein Targets of this compound (DODE) in MCF7 Cells

| Protein | Function | Method of Identification |

|---|---|---|

| Apolipoprotein A1 (ApoA1) | Core component of HDL | Biotin-modified probe, Mass Spectrometry |

| Various (32 primary proteins) | Diverse cellular functions | Biotinylated precursor, DODE antibody, Mass Spectrometry |

| Cytochrome c | Electron transport chain | In vitro incubation, Mass Spectrometry |

The reactivity of DODE towards different amino acids is a critical factor in determining which proteins are modified and at which sites. The nucleophilic amino acids, particularly cysteine (Cys), histidine (His), and lysine (Lys), are the primary targets for adduction by α,β-unsaturated aldehydes like DODE. acs.orgacs.org Studies comparing the reactivity of various aldehydes with cytochrome c revealed that DODE was the most reactive aldehyde toward this protein. nih.gov The major adducts observed in this model system were DODE-Lys carboxyl ketoamide adducts on residues K86 and K87. researchgate.netnih.gov The reactivity of nucleophilic amino acids towards α,β-unsaturated aldehydes generally follows the order of Cys > His > Lys. acs.org

Identification of Specific Protein Targets

DNA Adduct Formation (e.g., Etheno Adducts)

In addition to proteins, DODE can also covalently modify DNA, leading to the formation of DNA adducts. mit.eduresearchgate.netscielo.br This is a significant aspect of its biological activity, as DNA adducts can be mutagenic and contribute to cellular damage. scielo.br

The formation of etheno adducts is a characteristic reaction of DODE with DNA bases. researchgate.netacs.orgresearchgate.net It has been proposed that the formation of these adducts from the decomposition of 13(S)-HPODE is mediated by DODE. researchgate.netacs.org The mechanism of etheno adduct formation with deoxyguanosine (dGuo) involves an initial nucleophilic attack of the exocyclic N2 amino group of dGuo at the C-12 aldehyde of DODE. acs.org This is followed by an intramolecular Michael addition of the N1 of the purine (B94841) to C-11 of the resulting α,β-unsaturated ketone, which after dehydration, yields a carboxynonanone-etheno-dGuo adduct. acs.org The formation of such DNA adducts has been confirmed by reacting synthetic DODE with dGuo. acs.org

Regioselectivity of DNA Modification

Research into the decomposition of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) has shown that it leads to the formation of DODE-derived etheno adducts with DNA. acs.org The modification of DNA by DODE exhibits significant regioselectivity, particularly with the nucleobase guanine (B1146940). acs.orgnih.gov Studies have demonstrated that the major DNA adducts formed from oxidized linoleic acid are derived from DODE and the related compound, 4-oxo-2-nonenal (B12555) (ONE). nih.gov The reaction mechanism is highly specific, dictating where the DODE molecule attaches to the DNA base.

Interaction with Deoxynucleosides (e.g., 2'-deoxyguanosine)

The interaction between DODE and 2'-deoxyguanosine (B1662781) (dGuo) has been a key focus of mechanistic studies to understand its genotoxicity. acs.org The process leads to the formation of a specific adduct, carboxynonanone-etheno-dGuo. acs.org The formation of this etheno adduct is a multi-step process characterized by high regioselectivity. acs.org

The reaction is initiated by a nucleophilic attack from the exocyclic N² amino group of the guanine base on the C-12 aldehyde group of DODE. acs.org This initial step forms an unstable carbinolamine intermediate. acs.org Following this, an intramolecular Michael addition occurs, where the N1 of the guanine ring attacks the C-11 of the α,β-unsaturated ketone system within the DODE-intermediate. acs.org The final step is a dehydration reaction, which results in the stable etheno adduct, specifically identified as 3-(2'-deoxy-β-d-erythropentafuranosyl)imidazo-7-(9''-carboxymethylnona-2''-one)-9-oxo-[1,2-a]purine. acs.org This structure was confirmed through detailed NMR spectroscopy studies. acs.org Synthetic DODE reacted with dGuo produces an identical adduct, confirming the proposed reaction pathway. acs.org

Table 1: Mechanistic Steps of 2'-deoxyguanosine Adduct Formation by DODE

| Step | Description | Reacting Groups | Resulting Intermediate/Product |

| 1 | Initial Nucleophilic Attack | Exocyclic N² amino group of dGuo attacks the C-12 aldehyde of DODE. | Unstable carbinolamine intermediate. acs.org |

| 2 | Intramolecular Michael Addition | Pyrimidine N1 of dGuo attacks C-11 of the α,β-unsaturated ketone. | Cyclic intermediate. acs.org |

| 3 | Dehydration | Loss of a water molecule from the cyclic intermediate. | Stable carboxynonanone-etheno-dGuo adduct. acs.org |

Interaction with Cellular Glutathione (B108866)

As an α,β-unsaturated aldehyde, this compound is known to covalently modify cellular glutathione (GSH). nih.govacs.org These types of reactive aldehydes readily react with nucleophilic thiol groups, and cysteine residues in glutathione are primary targets. acs.org Studies on related bifunctional electrophiles have shown that their introduction to cells is preceded by an acute decrease in intracellular glutathione levels. acs.org It is proposed that cellular reductants like GSH can react with DODE, which may decrease the amount of DODE available to modify larger macromolecules like proteins. mit.edu The interaction between DODE and GSH is an important aspect of its cellular metabolism and detoxification.

Modulation of Cellular Signaling Pathways

The chemical structure of DODE suggests its potential as a signaling molecule that can modulate cellular pathways. ontosight.ai Its interaction with cellular components can lead to changes in signal transduction and gene expression. Related lipid-derived aldehydes are recognized for their ability to modulate a variety of intracellular signaling pathways. oregonstate.edu The covalent modification of proteins and other molecules by DODE can trigger these signaling cascades. acs.org For instance, the modification of protein thiols by such electrophiles is linked to the induction of the mitochondrial permeability transition, a key event in apoptosis signaling. acs.org

Enzyme and Receptor Interactions

The ketone functional groups within the DODE molecule are capable of forming hydrogen bonds and interacting with various enzymes and receptors, thereby modulating their activity. Research on angiotensin II (Ang II) demonstrated that its modification by DODE disrupted the peptide's interaction with the Ang II type I receptor. nii.ac.jp This highlights how DODE adduction can directly alter the function of biologically important molecules and their downstream signaling. Furthermore, studies in MCF7 breast cancer cells identified 32 primary proteins that are modified by DODE, indicating a broad range of potential enzyme and protein interactions. nih.govmit.edu

Table 2: Summary of Key Molecular Interactions of DODE

| Interacting Molecule | Type of Interaction | Consequence of Interaction |

| 2'-deoxyguanosine (in DNA) | Covalent Adduction (Etheno Adduct Formation) | Formation of carboxynonanone-etheno-dGuo, a DNA lesion. acs.org |

| Glutathione (GSH) | Covalent Modification (Thiol Adduction) | Depletion of cellular GSH. acs.orgmit.edu |

| Angiotensin II | Covalent Modification | Disruption of interaction with its Type I receptor. nii.ac.jp |

| Cellular Proteins | Covalent Modification (Carbonyl Adducts) | Alteration of protein function, potential modulation of signaling. nih.gov |

Analytical Methodologies for 9,12 Dioxo 10 Dodecenoic Acid Research

Chromatographic Techniques

Chromatography is a fundamental tool for separating 9,12-Dioxo-10-dodecenoic acid from complex mixtures, such as biological extracts. vulcanchem.com The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is essential to increase volatility and improve chromatographic behavior. researchgate.net

Derivatization with Pentafluorobenzyl-hydroxylamine

To facilitate GC-MS analysis, this compound is often derivatized with pentafluorobenzyl-hydroxylamine (PFBHA). researchgate.netnih.gov This reagent reacts with the keto groups of the molecule to form O-pentafluorobenzyl (PFB) oximes. researchgate.netnih.gov This process significantly enhances the compound's volatility. Further derivatization of the carboxylic acid group, for instance through methylation with diazomethane, and protection of any hydroxyl groups with reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), is also performed. nih.gov

The resulting PFB oxime derivatives are highly suitable for GC-MS analysis, particularly with negative chemical ionization (NCI), which offers high selectivity and sensitivity due to the electron-capturing properties of the pentafluorobenzyl group. researchgate.netnih.gov In positive electron impact (EI) mode, the PFB oximes exhibit characteristic fragmentation patterns that aid in the structural identification of the original oxylipin in complex samples. researchgate.net For instance, one study detected the previously unknown 9,12-dioxo-10(Z)-dodecenoic acid in lentil seed flour using this derivatization strategy followed by EI-MS analysis. nih.gov

| Derivatization Step | Reagent | Purpose | Analytical Benefit |

|---|---|---|---|

| Oxime formation | Pentafluorobenzyl-hydroxylamine (PFBHA) | Reacts with keto groups | Increases volatility for GC analysis; allows for sensitive detection by NCI-MS. researchgate.netnih.gov |

| Methylation | Diazomethane | Derivatizes the carboxylic acid group | Enhances volatility and improves chromatographic peak shape. nih.gov |

| Silylation | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | Protects hydroxyl groups (if present) and can react with enolizable ketones | Prevents unwanted interactions and degradation during analysis; can indicate enolization. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-TOF/MS, LC-ESI-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry like time-of-flight (LC-ESI-TOF/MS) is a preferred method for analyzing this compound, especially in biological samples. acs.orgnih.govacs.org This technique does not require the analyte to be volatile, thus often avoiding the need for extensive derivatization.

LC-MS methods have been instrumental in identifying proteins modified by this compound (DODE). nih.govacs.org In one study, proteins from MCF7 breast cancer cells that were modified by DODE were identified using two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS). nih.govacs.orgnih.gov This approach allowed for the separation and identification of specific protein adducts, providing insights into the cellular targets of this lipid peroxidation product. nih.gov

Analysis of Carbonyl-Dinitrophenylhydrazine (DNPH) Derivatives

To enhance detection and quantification of carbonyl compounds, including this compound, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed prior to LC-MS analysis. acs.orgacs.org DNPH reacts with carbonyl groups to form stable dinitrophenylhydrazone derivatives that can be readily analyzed by LC-MS/MS. acs.orgsci-hub.se This method has been used to compare the generation of reactive carbonyl species from the autoxidation of different fatty acids. acs.orgacs.org The resulting DNPH adducts yield characteristic fragment ions in MS/MS analysis, which facilitates their identification and quantification. acs.org

| Technique | Application | Key Findings/Advantages |

|---|---|---|

| 2D LC-MS/MS | Identification of DODE-modified proteins in MCF7 cells | Identified 32 primary proteins modified by DODE, demonstrating the formation of cellular DODE-protein adducts. nih.govacs.orgnih.gov |

| LC-ESI-TOF/MS | Analysis of intact protein adducts | Characterized adducts of DODE with cytochrome c, identifying specific lysine (B10760008) residues (K86 and K87) as modification sites. researchgate.net |

| LC-MS/MS with DNPH derivatization | Quantification of reactive carbonyl species from fatty acid oxidation | Allowed for comparative analysis of aldehydes produced from omega-3 vs. omega-6 fatty acids. acs.orgacs.org |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between different parts of the molecule. acs.org

The structure of etheno DNA adducts formed from this compound has been confirmed using a combination of ¹H and ¹³C NMR spectroscopy. acs.org These studies were crucial in establishing the exact structure of the adducts formed when the compound reacts with deoxynucleosides. acs.orgresearchgate.net The synthesis of 9,12-dioxo-10(Z)-dodecenoic acid was also confirmed using NMR data, which helped to differentiate it from its (E)-isomer. nih.gov

| NMR Experiment | Information Obtained | Research Application |

|---|---|---|

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Characterization of synthetic this compound and its intermediates; structural analysis of DNA adducts. nih.govacs.org |

| ¹³C NMR | Reveals the number and types of carbon atoms (e.g., carbonyl, alkene, aliphatic). | Confirmation of the carbon skeleton and functional groups in the synthesized molecule and its adducts. acs.orgresearchgate.net |

| 2D NMR (e.g., HMBC) | Shows correlations between protons and carbons that are separated by two or three bonds. | Established the connectivity within complex adducts, such as the carboxynonanone-etheno-dGuo adduct. acs.org |

Mass Spectrometry (EI-MS, MALDI-TOF-MS)

Mass spectrometry (MS) is a cornerstone for the structural elucidation and identification of DODE.

Electron Impact Mass Spectrometry (EI-MS): This technique is frequently used for the analysis of DODE, often following a derivatization process. nih.gov To enhance volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis, DODE is typically derivatized. nih.govvulcanchem.com A common method involves oximation of the keto groups with reagents like pentafluorobenzyl-hydroxylamine-hydrochloride, methylation of the carboxylic acid group, and silylation of any hydroxyl groups. nih.gov EI-MS analysis of the derivatized DODE provides characteristic fragmentation patterns that confirm its molecular structure. nih.gov The molecular ion peak for the underivatized dodecanoic acid, 9,12-dioxo- is observed at a mass-to-charge ratio (m/z) of 228.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a powerful tool for analyzing proteins and peptides modified by electrophiles like DODE. acs.orgnih.gov This soft ionization technique allows for the analysis of large biomolecules with minimal fragmentation, making it ideal for identifying adducts. imrpress.comnih.gov In studies of protein modification, MALDI-TOF-MS can detect the mass shift caused by the covalent binding of DODE to amino acid residues on a protein. acs.org This method has been instrumental in characterizing adducts of various lipid peroxidation products, including DODE, on model proteins. acs.orgfrontiersin.org

Table 1: Mass Spectrometry Techniques for DODE Analysis

| Technique | Application | Key Features |

| EI-MS | Structural confirmation of derivatized DODE. nih.gov | Provides detailed fragmentation patterns for structural elucidation. Requires derivatization to improve volatility. nih.gov |

| MALDI-TOF-MS | Identification of DODE-protein adducts. acs.org | Soft ionization preserves the integrity of large biomolecules. imrpress.comnih.gov Detects mass shifts indicating covalent modification. acs.org |

Immunochemical Methods

Immunochemical methods offer high specificity and sensitivity for the detection of DODE and its protein adducts in complex biological samples.

To facilitate the specific detection of DODE-modified proteins, researchers have developed polyclonal or monoclonal antibodies that recognize the DODE structure when it is covalently bound to a protein. acs.orgnih.gov The development process typically involves synthesizing a DODE-protein conjugate, often using a carrier protein like keyhole limpet hemocyanin (KLH), which is then used to immunize an animal to produce antibodies. These antibodies can then be purified and validated for their specificity to DODE adducts. acs.org A newly developed DODE antibody has been successfully used to identify DODE-modified proteins in MCF7 breast cancer cells. acs.orgnih.gov

Western blotting is a widely used immunochemical technique to detect specific proteins in a complex mixture, such as a cell lysate. wikipedia.orgnih.govjacksonimmuno.com In the context of DODE research, Western blotting is used in conjunction with DODE-specific antibodies to identify proteins that have been modified by this electrophile. acs.orgnih.gov The process involves separating proteins from a biological sample by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with the primary DODE antibody. wikipedia.orgnih.gov A secondary antibody, which is conjugated to a detection enzyme or fluorophore, is then used to bind to the primary antibody, allowing for visualization of the DODE-modified proteins. wikipedia.orgbio-rad-antibodies.com This approach has been crucial in identifying specific protein targets of DODE, providing insights into the cellular pathways affected by this lipid peroxidation product. acs.orgnih.gov For instance, this method helped identify 32 primary proteins modified by DODE in MCF7 cells. acs.org

Table 2: Immunochemical Methods for DODE Detection

| Method | Description | Application in DODE Research |

| Specific Antibodies | Antibodies raised against DODE-protein conjugates. acs.org | Used as primary probes to specifically recognize DODE adducts on proteins. nih.gov |

| Western Blot | A technique to separate and identify specific proteins from a mixture. wikipedia.org | Detects and visualizes specific proteins that have been covalently modified by DODE using DODE-specific antibodies. acs.org |

Development and Application of Specific Antibodies (e.g., DODE antibody)

Advanced Imaging and Detection Techniques

Modern imaging and chemical biology approaches provide powerful tools to visualize and detect DODE and its adducts within a cellular context.

Fluorescence microscopy is an essential technique for visualizing the subcellular localization of molecules. oatext.com In DODE research, fluorescence microscopy, often combined with immunocytochemistry using DODE-specific antibodies, can reveal where DODE-protein adducts are formed within the cell. aacrjournals.org This provides spatial information that complements the identification of modified proteins by mass spectrometry and Western blotting. aacrjournals.org High-content imaging and analysis can be used to quantify increases in protein modifications resulting from DODE. aacrjournals.orgresearchgate.net

Click chemistry has emerged as a powerful and versatile tool for detecting post-translational modifications, including those from lipid electrophiles. aacrjournals.org This approach involves introducing a small chemical handle, such as an alkyne group, into a molecule of interest. For DODE research, an alkyne-modified linoleamide (B162930) can be incorporated into cellular membranes. aacrjournals.orgresearchgate.net Upon lipid peroxidation, this analog forms an alkyne-containing DODE molecule. aacrjournals.org This "clickable" DODE can then react with a fluorescently-labeled azide (B81097) molecule in a highly specific, copper-catalyzed "click" reaction. aacrjournals.orgresearchgate.net This method allows for the sensitive and specific detection of DODE-protein adducts in fixed cells using fluorescence-based techniques, providing a powerful platform to quantify lipid peroxidation-derived protein modifications. aacrjournals.orgresearchgate.net

Fluorescence Microscopy for Cellular Assessment

Quantitative Analysis Techniques

The quantitative analysis of this compound (DODE) in biological matrices is predominantly achieved through sophisticated mass spectrometric methods. These techniques are essential for understanding the compound's role in various physiological and pathological processes, such as oxidative stress.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of DODE. mit.edu This method offers high sensitivity and selectivity, which is crucial when dealing with complex biological samples where DODE may be present at low concentrations. uni-wuppertal.de For accurate quantification, isotopically labeled internal standards, such as deuterated dodecanoic acid, are often employed. uni-wuppertal.de The use of such standards helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the quantitative data.

In a typical LC-MS/MS workflow, the sample undergoes extraction, often by solid-phase extraction (SPE), to isolate the lipid fraction and remove interfering substances. uni-wuppertal.de The extract is then subjected to chromatographic separation, usually on a C18 column, before introduction into the mass spectrometer. acs.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both DODE and the internal standard are monitored. This highly selective detection method minimizes background noise and enhances the accuracy of quantification.

Another approach involves derivatization of the carbonyl groups of DODE prior to analysis. For instance, derivatization with pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) to form O-pentafluorobenzyl oximes can improve the chromatographic properties and detection sensitivity of the compound, particularly in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov

Researchers have developed and applied these quantitative methods to investigate the formation of DODE from the peroxidation of linoleic acid and its subsequent adduction to proteins. mit.eduacs.orgnih.govnih.gov For example, studies have quantified DODE-protein adducts in cell lines to understand the extent of protein modification under conditions of oxidative stress. mit.eduacs.orgnih.gov These quantitative findings are critical for establishing the role of DODE as a biomarker of lipid peroxidation-induced damage.

The table below summarizes key aspects of quantitative analysis techniques for this compound based on research findings.

| Analytical Technique | Key Features | Application Example | Research Focus |

| LC-MS/MS | High sensitivity and selectivity; Use of deuterated internal standards. uni-wuppertal.de | Quantification of DODE in biological matrices. | Correlating DODE levels with indicators of oxidative stress. mit.edu |

| GC-MS with Derivatization | Enhanced chromatographic properties and sensitivity after derivatization with PFBHA. researchgate.netnih.gov | Detection of DODE in lentil seed flour. nih.gov | Identification of novel fatty acid metabolites. nih.gov |

| 2D LC-MS/MS | Comprehensive separation and identification of modified proteins. mit.eduacs.orgnih.gov | Identification of DODE-modified proteins in MCF7 breast cancer cells. mit.eduacs.orgnih.gov | Investigating the formation of DODE-protein carbonyl adducts. mit.eduacs.org |

Detailed research has also focused on the mass spectrometric fragmentation patterns of DODE to confirm its structure and aid in its quantification. The molecular ion peak is observed at a mass-to-charge ratio of 228. Fragmentation analysis shows characteristic cleavages related to the ketone and carboxylic acid functional groups, which provides structural confirmation.

The following table presents a summary of the mass spectrometric characteristics of this compound.

| Property | Value/Description | Source |

| Molecular Formula | C₁₂H₂₀O₄ | |

| Molecular Weight | 228.28 g/mol | |

| Molecular Ion Peak (m/z) | 228 | |

| Key Fragmentation Pattern | Alpha-cleavage adjacent to the carbonyl groups. |

Future Research Directions and Unexplored Avenues

Elucidation of Complete Mechanistic Pathways in Various Biological Contexts

While initial studies have shed light on some biological activities of 9,12-DODA, a comprehensive understanding of its mechanistic pathways is still in its infancy. Future research should focus on delineating the complete signaling cascades and molecular interactions that this compound initiates in different biological systems. For instance, it is known that the oxo groups in 9,12-DODA can form hydrogen bonds and interact with various enzymes and receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways. However, the specific kinases, phosphatases, and transcription factors that are directly or indirectly regulated by 9,12-DODA remain largely uncharacterized.

Furthermore, its role as a precursor for other bioactive lipids involved in inflammatory responses requires deeper investigation. It has been suggested that 9,12-DODA may modulate inflammatory pathways by influencing the synthesis of prostaglandins (B1171923) and leukotrienes. Unraveling these pathways will be crucial for understanding its contribution to both physiological and pathological inflammation.

Optimization of Synthetic Routes for Scalability in Research

The availability of pure 9,12-DODA is critical for conducting detailed biological studies. While synthetic methods have been developed, optimizing these routes for scalability is a key future direction. researchgate.net An efficient synthesis starting from the readily available 1,8-octanediol (B150283) using a furan (B31954) homologation procedure has been reported. researchgate.netacs.org This method allowed for the preparation of multigram quantities of the compound. researchgate.net Another study detailed the synthesis of 9,12-dioxo-10(Z)-dodecenoic acid and its (E)-isomer, confirming the structure of the natural product found in lentil seeds. nih.gov

Further research should focus on developing more cost-effective and environmentally friendly synthetic strategies. This would not only facilitate more extensive in vitro and in vivo research but also open up possibilities for its potential applications.

Comprehensive Identification of Target Proteins and Nucleic Acids

A pivotal area for future research is the comprehensive identification of the direct molecular targets of 9,12-DODA. As a bifunctional electrophile, it readily modifies proteins. researchgate.net One study identified 32 primary proteins in MCF7 breast cancer cells that are modified by 9,12-DODA, suggesting these modifications could serve as indicators of oxidative stress. Quantum mechanical parameter calculations have ranked 9,12-DODA as a strong electrophile, highlighting its potential for adduct formation. nih.gov

Beyond proteins, the interaction of 9,12-DODA with nucleic acids is a critical and underexplored area. It has been shown to form etheno DNA adducts, which are mutagenic lesions. researchgate.netacs.org The mechanism involves the initial nucleophilic attack of the exocyclic amino group of deoxyguanosine at the C-12 aldehyde of 9,12-DODA. researchgate.netacs.org Future studies should employ advanced proteomic and genomic techniques to create a comprehensive map of 9,12-DODA's interactome. Identifying these targets is fundamental to understanding its biological functions and its role in disease pathogenesis. nih.govlibretexts.org

Deeper Understanding of Isomer-Specific Biological Roles

9,12-Dioxo-10-dodecenoic acid can exist as different geometric isomers, primarily the (E)- and (Z)-isomers. nih.gov Preliminary research suggests that these isomers may have distinct biological activities. For example, 9,12-dioxo-10(Z)-dodecenoic acid was identified as a new fatty acid metabolite in lentil seeds. nih.gov The synthesis of both the (Z) and (E) isomers has been accomplished, providing the necessary tools to investigate their individual roles. nih.gov

Exploration of Novel Regulatory Roles in Cellular Processes

The current understanding of 9,12-DODA's regulatory roles is largely centered on inflammation and oxidative stress. However, its chemical reactivity and ability to interact with a wide range of biomolecules suggest that it may have broader functions. Future research should explore novel regulatory roles of 9,12-DODA in various cellular processes.

Potential areas of investigation include its involvement in:

Cell cycle regulation: Given its ability to form DNA adducts, it may influence DNA replication and repair processes, potentially impacting cell cycle checkpoints.

Apoptosis: The induction of oxidative stress and modification of key signaling proteins could trigger or modulate programmed cell death pathways.

Metabolic regulation: As a lipid-derived molecule, it may have direct effects on metabolic enzymes or act as a signaling molecule in metabolic pathways.

Immune modulation: Beyond its pro-inflammatory role, it could have more subtle effects on immune cell function and differentiation.

Uncovering these novel roles will significantly broaden our perspective on the physiological and pathological significance of this intriguing lipid metabolite.

Q & A

Q. Table 1. Key Parameters for GC-MS Analysis of this compound

Q. Table 2. Factorial Design Variables for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Catalyst Concentration | 0.1 mol% | 1.0 mol% |

| Temperature | 50°C | 80°C |

| Reaction Time | 2 hours | 12 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.